molecular formula C16H18ClNO2S B14797033 (3-Chloro-6-methoxy-1-benzothiophen-2-yl)(4-methylpiperidin-1-yl)methanone

(3-Chloro-6-methoxy-1-benzothiophen-2-yl)(4-methylpiperidin-1-yl)methanone

Katalognummer: B14797033
Molekulargewicht: 323.8 g/mol
InChI-Schlüssel: LHUKNECXNQTAGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-4-methylpiperidine is a synthetic organic compound characterized by its unique chemical structure, which includes a benzothiophene moiety substituted with a chlorine atom and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-4-methylpiperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorothiophenol and a methoxy-substituted benzaldehyde, under acidic conditions.

    Introduction of the Carbonyl Group: The carbonyl group is introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

    Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution of the acylated benzothiophene with 4-methylpiperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 1-[(3-hydroxy-6-methoxy-1-benzothien-2-yl)carbonyl]-4-methylpiperidine.

    Reduction: Formation of 1-[(3-chloro-6-methoxy-1-benzothien-2-yl)methanol]-4-methylpiperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-4-methylpiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine
  • **1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]indoline
  • **N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N’-[2-(1-cyclohexen-1-yl)ethyl]thiourea

Uniqueness

1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-4-methylpiperidine is unique due to its specific substitution pattern on the benzothiophene ring and the presence of a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C16H18ClNO2S

Molekulargewicht

323.8 g/mol

IUPAC-Name

(3-chloro-6-methoxy-1-benzothiophen-2-yl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C16H18ClNO2S/c1-10-5-7-18(8-6-10)16(19)15-14(17)12-4-3-11(20-2)9-13(12)21-15/h3-4,9-10H,5-8H2,1-2H3

InChI-Schlüssel

LHUKNECXNQTAGA-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.